molecular formula C16H19N5O2S B12571207 Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-

Cat. No.: B12571207
M. Wt: 345.4 g/mol
InChI Key: JJFRCBAGLKLFAR-UHFFFAOYSA-N
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Description

Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- is a complex organic compound that belongs to the class of triazinoindole derivatives. This compound is characterized by its unique structure, which includes a triazinoindole core, a methoxy group, and a propylthioacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by cyclization reactions involving appropriate precursors such as hydrazine derivatives and indole-3-carboxaldehyde.

    Introduction of the Methoxy Group: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

    Thioacetamide Formation: The thioacetamide moiety is formed by reacting the triazinoindole core with thioacetic acid under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Catalysts and automated reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound. Common reagents include alkyl halides and nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alkyl halides.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound has shown potential as a bioactive molecule. It may interact with specific enzymes or receptors, making it a candidate for drug development and biochemical studies.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic properties. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-propenyl-
  • Acetamide, N-(2-methoxyethyl)-2-[(8-methoxy-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Uniqueness

The uniqueness of Acetamide, 2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl- lies in its specific structural features, such as the propylthioacetamide moiety and the methoxy group. These features contribute to its distinct chemical and biological properties, differentiating it from similar compounds.

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(8-methoxy-5-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-propylacetamide

InChI

InChI=1S/C16H19N5O2S/c1-4-7-17-13(22)9-24-16-18-15-14(19-20-16)11-8-10(23-3)5-6-12(11)21(15)2/h5-6,8H,4,7,9H2,1-3H3,(H,17,22)

InChI Key

JJFRCBAGLKLFAR-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CSC1=NC2=C(C3=C(N2C)C=CC(=C3)OC)N=N1

Origin of Product

United States

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